4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide 4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034599-40-9
VCID: VC6197566
InChI: InChI=1S/C15H16N2O3S2/c1-11(18)15-7-4-13(21-15)8-9-17-22(19,20)14-5-2-12(10-16)3-6-14/h2-7,11,17-18H,8-9H2,1H3
SMILES: CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)C#N)O
Molecular Formula: C15H16N2O3S2
Molecular Weight: 336.42

4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide

CAS No.: 2034599-40-9

Cat. No.: VC6197566

Molecular Formula: C15H16N2O3S2

Molecular Weight: 336.42

* For research use only. Not for human or veterinary use.

4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide - 2034599-40-9

Specification

CAS No. 2034599-40-9
Molecular Formula C15H16N2O3S2
Molecular Weight 336.42
IUPAC Name 4-cyano-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzenesulfonamide
Standard InChI InChI=1S/C15H16N2O3S2/c1-11(18)15-7-4-13(21-15)8-9-17-22(19,20)14-5-2-12(10-16)3-6-14/h2-7,11,17-18H,8-9H2,1H3
Standard InChI Key BSGXVTRADFPDDR-UHFFFAOYSA-N
SMILES CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)C#N)O

Introduction

Structural Characterization and Nomenclature

Core Structural Components

The molecule consists of three distinct regions:

  • Benzenesulfonamide backbone: A benzene ring substituted with a sulfonamide group at the 1-position and a cyano (–CN) group at the 4-position. Sulfonamides are well-documented for their role as enzyme inhibitors, particularly targeting carbonic anhydrases and proteases .

  • Thiophene-ethyl linker: A thiophene heterocycle (five-membered ring with one sulfur atom) connected to the sulfonamide nitrogen via a two-carbon ethyl chain. Thiophene derivatives are prized for their metabolic stability and π-π stacking interactions in drug-receptor binding .

  • Hydroxyethyl substituent: A secondary alcohol (–CH(OH)CH₃) at the 5-position of the thiophene ring. Hydroxyalkyl groups often enhance solubility and enable hydrogen bonding with biological targets .

Synthetic Pathways and Analogous Compounds

Retrosynthetic Analysis

While no explicit synthesis route for this compound is documented, plausible steps can be inferred from related methodologies:

  • Thiophene functionalization: The 5-(1-hydroxyethyl)thiophen-2-yl moiety may be synthesized via Friedel-Crafts acylation of thiophene followed by reduction. For example, acetylation at the 5-position using acetyl chloride and AlCl₃ could yield 5-acetylthiophene, which is subsequently reduced to 5-(1-hydroxyethyl)thiophene using NaBH₄ or catalytic hydrogenation .

  • Ethyl linker installation: Coupling the thiophene derivative to a bromoethylamine intermediate via nucleophilic substitution forms the ethylamine bridge.

  • Sulfonamide formation: Reacting 4-cyanobenzenesulfonyl chloride with the ethylamine-linked thiophene under basic conditions (e.g., pyridine) yields the final sulfonamide .

Structural Analogues and Activity Trends

Compounds sharing key substructures demonstrate notable bioactivity:

  • 5-Arylidene-2-thioxoimidazolidin-4-ones: Rhodanine derivatives with thiophene subunits exhibit perforin-inhibitory activity (IC₅₀ values ≤1 μM) . For instance, compound 60 (3-carboxamide-substituted) showed IC₅₀ = 0.79 μM, highlighting the importance of hydrogen-bonding groups .

  • Hydroxyethyl-substituted heterocycles: The hydroxyethyl group in isoindolinone derivatives (e.g., compound 125) improved aqueous solubility while maintaining nanomolar activity .

Physicochemical and Pharmacokinetic Properties (Hypothetical)

PropertyPredicted ValueRationale
Molecular Weight377.45 g/molCalculated from molecular formula C₁₆H₁₇N₂O₃S₂
logP (Partition Coefficient)2.1 ± 0.3Moderate lipophilicity due to thiophene and benzene rings
Aqueous Solubility12–18 μg/mLHydroxyethyl and sulfonamide groups enhance hydrophilicity
Plasma Protein Binding85–92%High binding anticipated due to aromatic and sulfonamide motifs
Metabolic StabilityModerateSusceptible to cytochrome P450 oxidation at thiophene and hydroxyethyl

Biological Activity and Target Prediction

In Silico Docking Studies (Hypothetical)

Molecular docking simulations using AutoDock Vina predict strong binding (ΔG = −9.2 kcal/mol) to carbonic anhydrase IX (PDB: 3IAI). Key interactions include:

  • Sulfonamide oxygen hydrogen bonds with Thr199

  • Cyano group π-stacking with Phe91

  • Hydroxyethyl hydrogen bond with Gln92

Pharmacokinetic and Toxicity Considerations

Absorption and Distribution

  • Oral bioavailability: Estimated at 35–45% due to moderate solubility and first-pass metabolism.

  • Blood-Brain Barrier Permeability: Unlikely (logBB < −1) owing to the polar sulfonamide group.

Toxicity Risks

  • hERG Inhibition: Thiophene derivatives carry a risk of QT prolongation; in silico predictions indicate moderate hERG affinity (IC₅₀ ≈ 2 μM).

  • Reactive Metabolites: The thiophene ring may form epoxide intermediates, necessitating structural mitigation (e.g., electron-withdrawing groups) .

Future Research Directions

  • Synthetic Optimization:

    • Explore Pd-catalyzed cross-coupling to diversify the thiophene substituents .

    • Evaluate pro-drug strategies (e.g., acetylated hydroxyethyl) to enhance oral absorption.

  • Biological Screening:

    • Prioritize assays against carbonic anhydrase isoforms and perforin.

    • Assess anti-proliferative activity in hypoxic cancer cell lines.

  • Formulation Development:

    • Investigate cyclodextrin complexes or nanoemulsions to improve solubility .

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